Penicillic acid Penicillic acid 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid is a natural product found in Penicillium cyclopium, Penicillium baarnense, and other organisms with data available.
A mycotoxin with antibiotic and carcinogenic activity produced by various strains of PENICILLIUM and ASPERGILLUS. It has been found in tobacco, sausages, and corn.
Brand Name: Vulcanchem
CAS No.: 90-65-3
VCID: VC21339640
InChI: InChI=1S/C8H10O4/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H,9,10)
SMILES: CC(=C)C(=O)C(=CC(=O)O)OC
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol

Penicillic acid

CAS No.: 90-65-3

Cat. No.: VC21339640

Molecular Formula: C8H10O4

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

Penicillic acid - 90-65-3

CAS No. 90-65-3
Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
IUPAC Name 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid
Standard InChI InChI=1S/C8H10O4/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H,9,10)
Standard InChI Key VOUGEZYPVGAPBB-UHFFFAOYSA-N
Isomeric SMILES CC(=C)C(=O)/C(=C\C(=O)O)/OC
SMILES CC(=C)C(=O)C(=CC(=O)O)OC
Canonical SMILES CC(=C)C(=O)C(=CC(=O)O)OC
Colorform NEEDLES FROM PETROLEUM ETHER
Melting Point 83-84 °C
MELTING POINT 58-64 °C /MONOHYDRATE/

Chemical Properties and Structure

Penicillic acid is a polyketide mycotoxin with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . The compound is identified by the CAS registry number 90-65-3 . Chemically, it is designated as 3-methoxy-5-methyl-4-oxo-2,5-hexadienoic acid . This structure places it in the classification of medium-chain keto acids and derivatives .

The physical appearance of penicillic acid is characterized as a white to light yellow powder in its pure form . The compound exhibits good solubility in several solvents including water, ethanol, and dichloromethane . This solubility profile facilitates its extraction and purification from fungal cultures and contaminated materials.

Structural Identification

Penicillic acid possesses several functional groups that contribute to its biological activity. Its chemical structure can be represented by the following identifiers:

  • IUPAC Name: 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid

  • SMILES Notation: COC(=CC(O)=O)C(=O)C(C)=C

  • InChI Key: VOUGEZYPVGAPBB-XQRVVYSFSA-N

The compound's reactivity is partially attributed to its α,β-unsaturated carbonyl system, which can readily participate in Michael-type additions with biological nucleophiles.

Physical Properties Table

PropertyValueSource
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Physical StateSolid
AppearanceWhite to light yellow powder
Purity (commercial)≥98% (by HPLC and TLC)
SolubilityWater, Ethanol, Dichloromethane
Storage Conditions-10°C to -25°C (freezer)
Retest Time3 Years

Historical Background and Discovery

The discovery of penicillic acid dates back to the early 20th century. It was first isolated by Alsberg and Black from Penicillium puberulum Bainier . Subsequent studies by Birkinshaw, Oxford, and Raistrick further characterized the compound from Penicillium cyclopium Westling . These pioneering investigations established the structural identity of penicillic acid as represented by structure (IV) in their original publications .

The significance of penicillic acid increased when researchers discovered its potent antibacterial properties. Oxford determined that penicillic acid demonstrates greater efficacy against Gram-negative organisms compared to penicillin . This finding positioned penicillic acid as a compound of interest in the development of antimicrobial agents, particularly during the early antibiotic era.

The compound was successfully synthesized, as reported by Raphael in a 1947 publication in Nature, marking an important milestone in understanding its chemistry and enabling more detailed investigations of its biological activities . This synthesis allowed for confirmation of the proposed structure and facilitated studies independent of fungal cultivation.

Biological Synthesis and Natural Sources

Fungal Producers

Penicillic acid is primarily produced by various species of filamentous fungi belonging to the Penicillium and Aspergillus genera . The most well-documented producers include:

  • Penicillium cyclopium

  • Penicillium puberulum

  • Various Aspergillus species

The compound is biosynthesized as a secondary metabolite during the fungi's growth cycle, particularly under specific environmental conditions that favor mycotoxin production.

Environmental Occurrence

Penicillic acid is a naturally occurring contaminant found on various agricultural products. It has been detected on:

  • Corn and corn products

  • Many fruits and vegetables

  • Other agricultural commodities susceptible to fungal growth

This widespread occurrence makes penicillic acid a potential food safety concern, particularly in regions with conditions favorable for fungal growth and mycotoxin production.

Biochemical Mechanisms and Activity

Enzymatic Inhibition

Penicillic acid exhibits inhibitory effects on several important enzymes, which partially explains its toxic effects on biological systems:

  • Inhibits GDP-mannose dehydrogenase

  • Inhibits muscle aldose dehydrogenase

  • Inhibits lactate dehydrogenase

  • Inhibits alcohol dehydrogenase

These inhibitory actions can disrupt normal cellular metabolism, particularly affecting pathways involving carbohydrate metabolism and redox homeostasis.

DNA Damage

One of the most significant biochemical effects of penicillic acid is its ability to damage DNA. Research has shown that it:

  • Induces single strand DNA breaks

  • Induces double strand DNA breaks

  • Has demonstrated mutagenic potential in various assay systems

This genotoxic activity contributes to the compound's carcinogenic potential and cellular toxicity. The exact molecular mechanisms by which penicillic acid damages DNA may involve direct interaction with nucleic acids or generation of reactive oxygen species that subsequently damage DNA.

Antimicrobial Activity

Penicillic acid was observed to function as an antibiotic agent, with particular efficacy against Gram-negative bacteria. Oxford determined that it exhibits significantly higher activity against these organisms compared to penicillin . This antibacterial property suggests potential mechanisms involving disruption of bacterial cell membrane integrity or interference with essential metabolic processes unique to prokaryotic cells.

Toxicological Profile

Acute Toxicity

Penicillic acid demonstrates significant acute toxicity via multiple routes of exposure. The toxicity data available from rodent studies indicates:

Route of AdministrationSpeciesLD50 Value
OralMouse600 mg/kg
IntraperitonealRat90 mg/kg
IntraperitonealMouse90 mg/kg
SubcutaneousMouse100 mg/kg
IntravenousMouse250 mg/kg

Source:

According to hazard classifications, penicillic acid is considered toxic by inhalation, skin contact, and if swallowed . This multi-route toxicity profile necessitates appropriate handling precautions in laboratory and industrial settings.

Carcinogenicity and Mutagenicity

The carcinogenic potential of penicillic acid has been investigated, though conclusive evidence remains limited:

These findings suggest that while penicillic acid possesses genotoxic properties, the evidence for its carcinogenicity in humans requires further investigation.

Chronic Effects

Potential chronic effects associated with penicillic acid exposure include:

  • Possible cumulative effects following repeated exposure

  • Potential respiratory and skin sensitization

  • Hepatotoxicity (liver damage)

  • Cytotoxicity (cell damage)

The exact mechanisms underlying these chronic effects likely involve the compound's ability to interfere with cellular processes, induce oxidative stress, and damage cellular macromolecules.

Applications and Significance

Agricultural Implications

Penicillic acid has been identified as a plant growth inhibitor produced by fungi. Research conducted at Yamagata University isolated penicillic acid from a fungal culture filtrate and confirmed its inhibitory effects on rice seedling growth . This inhibitory activity could have implications for:

  • Understanding plant-fungal interactions

  • Developing strategies to mitigate crop losses due to fungal contamination

  • Potential applications in weed management

Research Applications

As a well-characterized mycotoxin, penicillic acid serves as an important research tool in various fields:

  • Toxicological research to understand mechanisms of mycotoxin action

  • Development of detection methods for food safety applications

  • Investigation of structure-activity relationships among mycotoxins

  • Study of detoxification strategies for contaminated agricultural products

Analytical Methods for Detection and Quantification

Several analytical approaches are used for the detection and quantification of penicillic acid, though specific methodological details were limited in the search results. Based on standard practices for mycotoxin analysis and information from the search results, the following methods are likely employed:

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): The search results indicate that HPLC is used to assess the purity of penicillic acid (≥98%)

  • Thin-Layer Chromatography (TLC): Similarly used for purity assessment (≥98%)

Biological Assays

The search results mention inhibitory effects on various enzymes, suggesting that enzyme inhibition assays could serve as functional tests for penicillic acid activity . Additionally, plant growth inhibition assays have been used to detect biologically relevant concentrations of penicillic acid .

Public Health Implications

Exposure Routes

Human exposure to penicillic acid can occur through multiple routes:

  • Oral exposure through consumption of contaminated foods

  • Dermal exposure during handling of contaminated materials

  • Inhalation exposure, particularly in agricultural or industrial settings

  • Parenteral exposure through contaminated drugs

Regulatory Status

The regulatory status of penicillic acid includes:

  • Classification as a hazardous substance according to OSHA 29 CFR 1910.1200

  • Inclusion on regulatory lists such as California Occupational Safety and Health Regulations (CAL/OSHA) Hazardous Substances List

  • Shipping classification as "Toxins, extracted from living sources, solid, n.o.s." under transportation regulations

These regulatory designations reflect the recognized toxicity of penicillic acid and the need for appropriate safety measures during its handling, transport, and disposal.

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